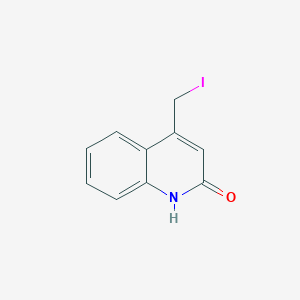

4-(Iodomethyl)quinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

35573-34-3 |

|---|---|

Molecular Formula |

C10H8INO |

Molecular Weight |

285.08 g/mol |

IUPAC Name |

4-(iodomethyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8INO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) |

InChI Key |

YKPSOTQIZQSGOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CI |

Origin of Product |

United States |

The Quinolin 2 1h One Core: a Privileged Scaffold

The quinolin-2(1H)-one, or carbostyril, framework is a prominent heterocyclic motif in medicinal chemistry. wikipedia.orgnih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a key structural component in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological properties. nih.govmdpi.com Its prevalence in bioactive molecules has earned it the status of a "privileged scaffold," a molecular framework that is repeatedly found in drugs and drug candidates. nih.gov

The significance of the quinolin-2(1H)-one core lies in its ability to interact with various biological targets. This scaffold is present in compounds with anticancer, antibacterial, anti-inflammatory, and antiviral activities. nih.govnih.gov The structural rigidity and planar nature of the quinoline (B57606) ring system, combined with the presence of a lactam function in the 2-oxo form, provide a unique three-dimensional arrangement that can be tailored for specific biological interactions. wikipedia.org

The versatility of the quinolin-2(1H)-one core is further enhanced by the potential for substitution at various positions around the ring system. This allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. The ability to introduce a wide range of functional groups onto the quinolinone scaffold has led to the discovery of potent and selective therapeutic agents. mdpi.com

Halogenated Methyl Quinolin 2 1h Ones: Gateways to Molecular Diversity

Among the various modifications of the quinolin-2(1H)-one scaffold, the introduction of a halogenated methyl group at the 4-position is of particular strategic importance in synthetic chemistry. Halogenated organic compounds, in general, are highly valuable intermediates due to the reactivity of the carbon-halogen bond. researchgate.net Specifically, 4-(iodomethyl)quinolin-2(1H)-one stands out as a key intermediate for chemical diversification.

The iodine atom in the iodomethyl group is an excellent leaving group in nucleophilic substitution reactions. vulcanchem.com This high reactivity allows for the facile introduction of a wide variety of nucleophiles, leading to the generation of a diverse library of 4-substituted quinolin-2(1H)-one derivatives. This process of chemical diversification is a cornerstone of modern drug discovery, enabling the exploration of a vast chemical space to identify molecules with optimal biological activity.

The synthetic utility of halogenated methyl quinolin-2(1H)-ones extends beyond simple nucleophilic substitution. These intermediates can participate in a range of other chemical transformations, including cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The ability to readily modify the 4-position of the quinolin-2(1H)-one core through these halogenated intermediates provides chemists with a robust platform for structure-activity relationship (SAR) studies. nih.gov By systematically altering the substituent at this position, researchers can gain valuable insights into how molecular structure influences biological function.

Research Trajectories for 4 Iodomethyl Quinolin 2 1h One and Its Analogs

Strategic Approaches for the Installation of the Iodomethyl Moiety at the C-4 Position of the Quinolin-2(1H)-one Nucleus.

The introduction of an iodomethyl group at the C-4 position of the quinolin-2(1H)-one scaffold is a key transformation in the synthesis of various biologically active molecules. This functionalization can be achieved through several strategic approaches, broadly categorized as direct halogenation and indirect methods involving functional group interconversions.

Direct Halogenation Protocols (e.g., Regioselective Iodination of 4-Methylquinolin-2(1H)-ones).

Direct iodination of the methyl group at the C-4 position of the quinolin-2(1H)-one ring system presents a straightforward route to this compound. This approach typically involves the use of an iodinating agent in the presence of a suitable solvent and potentially a catalyst or radical initiator. The regioselectivity of this reaction is crucial to avoid undesired iodination at other positions on the quinoline core.

Common iodinating reagents for such transformations include N-iodosuccinimide (NIS) and iodine in the presence of a base or a radical initiator like benzoyl peroxide. The reaction mechanism often proceeds via a free radical pathway, where a radical initiator abstracts a hydrogen atom from the 4-methyl group, followed by reaction with iodine.

Indirect Synthetic Routes via Functional Group Interconversions (e.g., from 4-Hydroxymethyl or 4-Formyl Precursors).

An alternative and often more controlled approach involves the conversion of other functional groups at the C-4 position into the desired iodomethyl moiety. This indirect strategy offers greater flexibility and can be advantageous when direct iodination proves to be low-yielding or non-selective.

One common precursor is 4-(hydroxymethyl)quinolin-2(1H)-one. This alcohol can be converted to the corresponding iodide through various methods, such as the Appel reaction (using triphenylphosphine (B44618) and iodine) or by treatment with hydroiodic acid.

Another viable precursor is 4-formylquinolin-2(1H)-one. The aldehyde functionality can be first reduced to the corresponding alcohol, 4-(hydroxymethyl)quinolin-2(1H)-one, which is then subjected to iodination as described above. Alternatively, the formyl group can be converted to the iodomethyl group through a two-step sequence involving reduction to the alcohol followed by iodination.

Optimization of Reaction Parameters for Enhanced Yields and Purity in Iodomethylation Reactions.

Achieving high yields and purity in the synthesis of this compound requires careful optimization of several reaction parameters. These include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For direct iodination reactions, the selection of the iodinating agent and initiator is critical. The concentration of the reactants can also influence the outcome, with more dilute conditions sometimes favoring the desired product and minimizing side reactions. Temperature control is essential to manage the reactivity and prevent decomposition of the product.

Comparative Analysis of Synthetic Efficiencies between this compound and 4-(Bromomethyl)quinolin-2(1H)-one Pathways.

The synthesis of 4-(bromomethyl)quinolin-2(1H)-one often serves as a benchmark for comparison with the iodomethyl analogue. The choice between bromine and iodine as the halogen can influence the reactivity of the resulting halomethylquinolin-2(1H)-one in subsequent reactions.

The synthesis of 4-(bromomethyl)quinolin-2(1H)-one can also be achieved through direct and indirect routes. A common method for direct bromination involves the reaction of 4-methylquinolin-2(1H)-one with N-bromosuccinimide (NBS) in the presence of a radical initiator. nuph.edu.ua A patent describes a two-step synthesis starting from α-acetylacetanilide, which is first reacted with bromine and then undergoes a ring-closure reaction to yield 4-bromomethyl-quinolin-2(H)-one. google.com

In general, bromination reactions are often more facile and may proceed under milder conditions compared to iodinations. However, the resulting this compound is typically more reactive in nucleophilic substitution reactions due to the better leaving group ability of the iodide ion compared to the bromide ion. The choice between synthesizing the bromo or iodo derivative will therefore depend on the specific requirements of the subsequent synthetic steps.

| Halomethyl Derivative | Starting Material | Reagent(s) | Key Features |

| This compound | 4-Methylquinolin-2(1H)-one | NIS, Benzoyl Peroxide | Direct, free-radical halogenation |

| This compound | 4-Hydroxymethylquinolin-2(1H)-one | PPh3, I2 | Indirect, Appel reaction |

| 4-(Bromomethyl)quinolin-2(1H)-one | 4-Methylquinolin-2(1H)-one | NBS, Benzoyl Peroxide | Direct, free-radical halogenation nuph.edu.ua |

| 4-(Bromomethyl)quinolin-2(1H)-one | α-Acetylacetanilide | Br2, H2SO4 | Two-step synthesis google.com |

Emerging Synthetic Techniques for Quinolin-2(1H)-one Scaffolds Bearing C-4 Exocyclic Functionality.

The development of novel synthetic methods for introducing functionality at the C-4 position of the quinolin-2(1H)-one nucleus is an active area of research. These emerging techniques aim to provide more efficient, selective, and environmentally friendly routes to a diverse range of derivatives.

Recent advancements include palladium-catalyzed carbonylation reactions and dearomative functionalization approaches. researchgate.netnih.gov For instance, the dearomative functionalization of quinolines can lead to highly substituted saturated cyclic compounds. researchgate.net These methods offer the potential for the direct introduction of various C-4 exocyclic functionalities, moving beyond traditional halogenation and functional group interconversion strategies. While not yet specifically reported for the direct synthesis of this compound, these innovative approaches could be adapted in the future to provide more streamlined synthetic pathways.

Nucleophilic Substitution Reactivity at the Iodomethyl Center

The primary mode of reactivity for this compound involves nucleophilic substitution at the exocyclic methylene (B1212753) carbon. The iodine atom is an excellent leaving group due to its large size and the stability of the iodide anion (I⁻), making the compound a potent alkylating agent. This reactivity is significantly higher compared to its chloro- or bromo-analogues, as demonstrated in similar systems where iodo-derivatives provide superior yields in substitution reactions. nih.gov

The electrophilic carbon of the iodomethyl group readily reacts with a wide array of heteroatomic nucleophiles, leading to the formation of new C-N, C-O, and C-S bonds.

Amines: Primary and secondary amines react with this compound to yield the corresponding 4-(aminomethyl)quinolin-2(1H)-one derivatives. The reaction typically proceeds via an SN2 mechanism. However, a common challenge in the alkylation of amines is overalkylation, as the resulting secondary or tertiary amine product is often more nucleophilic than the starting amine. masterorganicchemistry.com This can lead to a mixture of mono- and di-alkylated products, or even the formation of a quaternary ammonium (B1175870) salt, especially with an excess of the alkylating agent in a process known as exhaustive methylation. masterorganicchemistry.com The use of a sterically hindered, non-nucleophilic base can help to drive the reaction to completion by scavenging the HI produced. dtic.mil

Oxygen-Based Nucleophiles: Nucleophiles such as water, alcohols, and phenols can displace the iodide to form 4-(hydroxymethyl)-, 4-(alkoxymethyl)-, and 4-(phenoxymethyl)quinolin-2(1H)-ones, respectively. The reaction with hydroxide (B78521) or alkoxide ions is particularly efficient. These reactions provide a straightforward route to introduce oxygen-containing functional groups, which can serve as handles for further synthetic modifications.

Sulfur-Based Nucleophiles: Sulfur nucleophiles are generally soft and highly effective in SN2 reactions. Thiols (R-SH) and thiophenols (Ar-SH) react to produce thioethers. Other sulfur nucleophiles, such as thiourea (B124793), can be used to introduce a sulfanyl (B85325) group, as has been demonstrated with analogous 4-chloroquinolines. mdpi.comresearchgate.net For instance, reaction with thiourea followed by hydrolysis is a common method for preparing thiols. Similarly, reactions with dithiols can lead to the formation of sulfur-containing heterocyclic adducts. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions with Heteroatomic Nucleophiles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 4-(Alkylaminomethyl)quinolin-2(1H)-one |

| R₂NH | 4-(Dialkylaminomethyl)quinolin-2(1H)-one | |

| Oxygen | H₂O / OH⁻ | 4-(Hydroxymethyl)quinolin-2(1H)-one |

| R-OH / RO⁻ | 4-(Alkoxymethyl)quinolin-2(1H)-one | |

| Sulfur | R-SH / RS⁻ | 4-(Alkylsulfanylmethyl)quinolin-2(1H)-one |

| Thiourea | 4-(Thiomethyl)quinolin-2(1H)-one (via intermediate) |

Reactions with Carbon-Centered Nucleophiles for C-C Bond Formation

The formation of carbon-carbon bonds is fundamental to building molecular complexity. The iodomethyl group of this compound serves as a key electrophile for reactions with various carbanions and other carbon-centered nucleophiles. These reactions are essential for extending the carbon framework of the quinolinone system.

Common sources of carbon nucleophiles include:

Enolates: Ketone, ester, and malonate enolates are classic nucleophiles for alkylation. For example, the reaction with diethyl malonate in the presence of a base like sodium ethoxide would yield diethyl 2-((2(1H)-oxoquinolin-4-yl)methyl)malonate. This product can be further manipulated, for instance, through hydrolysis and decarboxylation to introduce a propanoic acid side chain at the 4-position.

Cyanide: The cyanide ion (CN⁻) is an effective nucleophile that reacts to form 4-(cyanomethyl)quinolin-2(1H)-one. The resulting nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in other transformations.

Organometallic Reagents: Reagents like Grignards (RMgX) or organocuprates (R₂CuLi) can potentially react, although side reactions may occur.

Electron-Rich Aromatics: Friedel-Crafts type alkylations can occur with activated aromatic rings such as indoles or phenols. For instance, an AlCl₃-mediated reaction between 2-chloroquinoline-3-carbonitrile (B1354263) and indoles has been shown to form a C-C bond, suggesting similar reactivity is possible for the highly electrophilic this compound. nih.gov

Intramolecular and Intermolecular Cyclization Reactions Involving the Iodomethyl Moiety

The reactive iodomethyl group is a powerful tool for constructing new rings, leading to the formation of fused and polycyclic heterocyclic systems. These reactions can proceed through either intramolecular or intermolecular pathways.

While many syntheses of fused quinolinones start from precursors like 3-amino-4-hydroxy-quinolinones tandfonline.comtandfonline.com, this compound provides an alternative route. An appropriately positioned nucleophile within the same molecule can attack the iodomethyl group in an intramolecular SN2 reaction to form a new ring.

For example, if a hydroxyl or amino group is present at the C3 position of the quinolinone ring, an intramolecular cyclization could lead to a fused dihydro-oxazolo- or dihydro-pyrazino-quinolinone system, respectively. A more common strategy involves a two-step intermolecular-intramolecular sequence. First, this compound reacts with a bifunctional nucleophile. The resulting intermediate then undergoes a subsequent intramolecular cyclization.

Oxazolo-quinolinones: Reaction with an amino alcohol could lead to an intermediate that, upon cyclization, forms a fused oxazine (B8389632) ring. The synthesis of various oxazolo[4,5-c]quinolones has been reported, highlighting the interest in this class of fused heterocycles. researchgate.netnih.govnih.gov

Thiazino-quinolinones: Similarly, reaction with an aminothiol (B82208) would provide a precursor for a fused thiazine (B8601807) ring. The synthesis of thiazinan-4-one/quinolone hybrids and 1H- tandfonline.comresearchgate.netthiazino[3,2-g]quinoline derivatives demonstrates the feasibility of incorporating sulfur-containing rings. nih.govnih.gov

Table 2: Plausible Routes to Fused Systems via Intermolecular-Intramolecular Cyclization

| Bifunctional Nucleophile | Intermediate | Fused System |

|---|---|---|

| Aminoethanol | 4-((2-Hydroxyethylamino)methyl)quinolin-2(1H)-one | Fused Oxazino-quinolinone |

| Cysteamine | 4-((2-Aminoethylthio)methyl)quinolin-2(1H)-one | Fused Thiazino-quinolinone |

| Ethylenediamine | 4-((2-Aminoethylamino)methyl)quinolin-2(1H)-one | Fused Pyrazino-quinolinone |

Ring Expansion and Contraction Reactions

Halomethyl groups attached to cyclic systems are known to participate in ring expansion reactions, often under basic conditions. rsc.org A notable example is the base-induced ring expansion of 3-(iodomethyl)oxindoles, which rearrange to form 4-quinolinones. acs.org This transformation proceeds through the formation of a strained cyclopropane (B1198618) intermediate, followed by cleavage and rearrangement to the more stable six-membered quinolinone ring.

Given the structural similarity, it is plausible that this compound could undergo analogous rearrangements, potentially leading to larger ring systems like benzazepinones, although such reactions have not been explicitly reported for this specific substrate. The mechanism would likely involve deprotonation at the N1 position, followed by intramolecular attack on the iodomethyl carbon to form a tricyclic intermediate, which could then rearrange. Ring contractions are less likely but could occur under specific photochemical or rearrangement conditions.

Radical-Mediated Reactions and Transition Metal-Catalyzed Transformations

Beyond nucleophilic chemistry, the carbon-iodine bond is susceptible to homolytic cleavage to form radicals and can readily participate in oxidative addition reactions with transition metals.

Radical-Mediated Reactions: Alkyl iodides are excellent precursors for alkyl radicals upon treatment with radical initiators (like AIBN) or under photolytic conditions. The resulting 4-(quinolin-2(1H)-on-4-yl)methyl radical could participate in a variety of transformations, including additions to alkenes and alkynes or intramolecular cyclizations if a suitable radical acceptor is present elsewhere in the molecule.

Transition Metal-Catalyzed Transformations: The C(sp³)-I bond is highly reactive towards oxidative addition with low-valent transition metals, particularly palladium and nickel. This opens the door to a wide range of cross-coupling reactions. While typically applied to aryl or vinyl halides, conditions for coupling alkyl halides have been developed. Potential reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids (R-B(OH)₂) to form a new C-C bond.

Heck-type Reactions: Coupling with alkenes.

Sonogashira Coupling: Coupling with terminal alkynes.

Carbonylative Couplings: Insertion of carbon monoxide to form ketones or other carbonyl derivatives. organic-chemistry.org

These transition metal-catalyzed reactions would provide powerful and versatile methods for the late-stage functionalization of the 4-methyl position of the quinolinone scaffold, enabling the synthesis of diverse and complex molecular architectures.

Detailed Mechanistic Studies of Key Reaction Pathways

The chemical reactivity of this compound is predominantly characterized by nucleophilic substitution reactions, owing to the presence of a good leaving group (iodide) attached to a benzylic-like carbon. The specific reaction pathway, whether it follows a unimolecular (S(_N)1) or bimolecular (S(_N)2) mechanism, is influenced by several factors including the nature of the nucleophile, the solvent, and the potential for neighboring group participation. While specific kinetic studies on this compound are not extensively documented in publicly available literature, a detailed mechanistic discussion can be constructed based on established principles of physical organic chemistry and by analogy to similar quinoline derivatives.

The primary site of reactivity is the methylene carbon bearing the iodine atom. Nucleophiles can attack this electrophilic carbon, leading to the displacement of the iodide ion. The stability of the potential carbocation intermediate and the steric hindrance around the reaction center are key determinants of the operative mechanism.

Plausible Reaction Pathways: S(_N)1 and S(_N)2

The transformation of this compound can proceed through either an S(_N)1 or an S(_N)2 pathway, or a combination of both. The competition between these two pathways is a central aspect of its reactivity.

S(_N)2 Pathway:

In a bimolecular nucleophilic substitution (S(_N)2) reaction, a nucleophile attacks the electrophilic carbon in a single, concerted step, leading to the simultaneous breaking of the carbon-iodine bond and the formation of a new bond with the nucleophile. organic-chemistry.org This pathway results in an inversion of stereochemistry at the reaction center. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. mdpi.comlibretexts.org

For this compound, which is a primary halide, the S(_N)2 mechanism is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents. libretexts.org The transition state would involve a pentacoordinate carbon atom.

S(_N)1 Pathway:

A unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a two-step mechanism. rsc.orgpbworks.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.orgrsc.org The second, faster step involves the attack of a nucleophile on the carbocation. rsc.orgpbworks.com This pathway is favored for substrates that can form stable carbocations and is promoted by polar protic solvents. libretexts.org

The carbocation that would be formed from this compound is a primary carbocation. However, it is adjacent to the quinolinone ring system and would be stabilized by resonance, giving it benzylic-like character. This resonance stabilization makes the formation of the carbocation more feasible than for a simple primary alkyl halide, suggesting that an S(_N)1 pathway is also possible, particularly under solvolytic conditions with weak nucleophiles. pbworks.com

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | The substrate is a primary halide, which typically favors SN2. However, the potential for a resonance-stabilized carbocation introduces SN1 character. |

| Nucleophile | Weak (e.g., H2O, ROH) | Strong (e.g., CN-, RS-, N3-) | The choice of nucleophile is critical. Strong nucleophiles will favor the SN2 pathway. |

| Leaving Group | Good leaving group required for both (I- > Br- > Cl-) | Iodide is an excellent leaving group, facilitating both SN1 and SN2 reactions. | |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar protic solvents can stabilize the carbocation intermediate, favoring SN1, while polar aprotic solvents enhance the nucleophilicity of the attacking species, favoring SN2. libretexts.org |

Elucidation of Intermediates

Carbocation Intermediate in the S(_N)1 Pathway:

In an S(_N)1 reaction, the key intermediate is the 4-(quinolin-2(1H)-on-4-yl)methyl carbocation. The stability of this carbocation is crucial for the feasibility of the S(_N)1 pathway. The positive charge on the methylene carbon can be delocalized into the quinolinone ring system through resonance. This delocalization significantly stabilizes the carbocation, making it more stable than a simple primary carbocation. The trapping of such intermediates can sometimes be achieved using potent nucleophiles or through spectroscopic observation under specific conditions. csbsju.eduslideshare.net

Transition State in the S(_N)2 Pathway:

The S(_N)2 reaction does not involve a discrete intermediate but rather proceeds through a high-energy transition state. organic-chemistry.org In this transition state, the central carbon atom is partially bonded to both the incoming nucleophile and the departing iodide ion, adopting a trigonal bipyramidal geometry. masterorganicchemistry.com The energy of this transition state is highly sensitive to steric hindrance. For this compound, the primary nature of the substrate means that steric hindrance is relatively low, making the S(_N)2 transition state accessible. pressbooks.pub

Rate-Determining Steps

For the S(_N)1 pathway , the rate-determining step is the unimolecular dissociation of the carbon-iodine bond to form the carbocation intermediate. libretexts.orgrsc.org The rate law for this pathway is first-order, depending only on the concentration of the substrate: Rate = k[this compound].

Kinetic studies, such as monitoring the reaction rate as a function of reactant concentrations, would be necessary to definitively determine the dominant pathway under specific conditions. For instance, if the reaction rate doubles upon doubling the concentration of the nucleophile, an S(_N)2 mechanism is indicated. mdpi.com Conversely, if the rate is largely unaffected by changes in the nucleophile concentration, an S(_N)1 mechanism is more likely. rsc.org

Potential for Neighboring Group Participation

Neighboring group participation (NGP) is a phenomenon where a nearby functional group within the same molecule acts as an internal nucleophile, influencing the reaction rate and stereochemistry. wikipedia.orgdalalinstitute.com In the case of this compound, the quinolinone ring system itself could potentially participate in the displacement of the iodide.

The nitrogen atom or the π-electrons of the aromatic system could act as an internal nucleophile. This would lead to the formation of a cyclic intermediate, which would then be opened by an external nucleophile. NGP often leads to an enhanced reaction rate (anchimeric assistance) and retention of stereochemistry. dalalinstitute.com For instance, the nitrogen atom of the quinolinone could attack the electrophilic methylene carbon, forming a transient tricyclic intermediate. While plausible, the likelihood of NGP would depend on the conformational flexibility of the system and the electronic properties of the quinolinone ring. Detailed stereochemical and kinetic studies would be required to confirm or rule out this mechanistic possibility.

| Mechanism | Key Feature | Intermediate/Transition State | Rate-Determining Step | Expected Kinetics |

|---|---|---|---|---|

| SN1 | Stepwise, Carbocation formation | Resonance-stabilized carbocation | C-I bond cleavage | First-order: Rate = k[Substrate] |

| SN2 | Concerted, Bimolecular | Pentacoordinate transition state | Nucleophilic attack | Second-order: Rate = k[Substrate][Nucleophile] |

| NGP | Intramolecular nucleophilic attack | Cyclic intermediate (e.g., aziridinium-like) | Formation of cyclic intermediate | Anomalously fast first-order kinetics |

4 Iodomethyl Quinolin 2 1h One As a Pivotal Synthetic Intermediate in the Construction of Advanced Chemical Entities

Facilitating the Synthesis of Complex Quinolin-2(1H)-one Derivatives

The electrophilic nature of the carbon-iodine bond in 4-(iodomethyl)quinolin-2(1H)-one makes it an ideal substrate for nucleophilic substitution reactions. This property is extensively exploited to generate a multitude of quinolin-2(1H)-one derivatives with diverse functionalities, which would be difficult to access through other synthetic routes.

Preparation of Structurally Diverse Libraries for Chemical Biology Studies

The creation of compound libraries with high structural diversity is a cornerstone of modern chemical biology and drug discovery. These libraries are essential for screening against biological targets to identify new lead compounds. This compound is an excellent starting point for the construction of such libraries due to its facile reactivity with a wide range of nucleophiles.

By reacting this compound with various amines, thiols, alcohols, and other nucleophiles, researchers can rapidly generate a large number of analogs. Each analog possesses the core quinolinone scaffold, which is known to interact with various biological targets, while the appended functionalities provide the necessary diversity to explore the chemical space around these targets. For instance, a parallel synthesis approach can be employed where the intermediate is reacted with a collection of primary and secondary amines to produce a library of 4-(aminomethyl)quinolin-2(1H)-one derivatives.

Table of Exemplary Nucleophilic Substitution Reactions:

| Nucleophile | Resulting Linkage | Potential Functional Group Introduced |

| Primary/Secondary Amine | C-N | Substituted amino groups |

| Thiol | C-S | Thioether linkages |

| Alcohol/Phenol | C-O | Ether/Phenoxy linkages |

| Carboxylate | C-O | Ester linkages |

| Azide | C-N | Azide for click chemistry |

These libraries of compounds can then be screened in high-throughput assays to identify molecules with desired biological activities, such as enzyme inhibition or receptor binding.

Design and Synthesis of Hybrid Molecules Incorporating Quinolinone Units with Other Bioactive Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores (bioactive scaffolds) to create a single hybrid molecule. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic properties, or even dual-acting ligands that can modulate multiple biological targets.

This compound serves as an ideal linker precursor for the synthesis of such hybrid molecules. The iodomethyl group provides a convenient handle to attach other bioactive moieties that possess a suitable nucleophilic group. For example, a known anti-inflammatory agent with a free phenolic hydroxyl group can be coupled with this compound to generate a quinolinone-anti-inflammatory hybrid. This strategy has been successfully employed to combine the quinolinone scaffold with other pharmacophores known for their anticancer, antimicrobial, or antiviral activities.

Strategic Application in Diversity-Oriented Synthesis (DOS) for the Generation of Molecular Complexity

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the efficient creation of structurally diverse and complex small molecules from a common starting material. DOS libraries are designed to populate underexplored regions of chemical space and are particularly valuable for the discovery of novel biological probes and drug leads.

The reactivity of this compound can be harnessed within a DOS workflow. Starting from this intermediate, a series of branching reaction pathways can be designed to rapidly increase molecular complexity and diversity. For example, an initial nucleophilic substitution can be followed by further transformations on the newly introduced functional group. If the nucleophile contains a protected functional group, its deprotection can unveil a new reactive site for subsequent diversification reactions. This iterative approach allows for the systematic and efficient generation of a wide range of complex scaffolds based on the quinolinone core.

Precursor for the Synthesis of Specific Functionalized Quinoline-Based Architectures

Beyond its use in creating libraries of relatively simple analogs, this compound is also a valuable precursor for the synthesis of more complex and specific functionalized quinoline-based architectures. The iodomethyl group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of intricate molecular frameworks.

For instance, it can be used in cross-coupling reactions or as a substrate in multi-step sequences to build fused ring systems or introduce complex side chains. An example of this is the synthesis of quinolinone-based macrocycles, where the iodomethyl group can be used to form one of the linkages in the macrocyclic ring. Furthermore, it can be a starting point for the synthesis of conformationally constrained analogs of biologically active quinolinones, which can provide valuable insights into structure-activity relationships. The ability to precisely introduce functionality at the 4-position of the quinolinone ring system makes this compound an indispensable tool for synthetic chemists aiming to construct novel and complex quinoline-based molecules with tailored properties.

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 4 Iodomethyl Quinolin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment.

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR Techniques (¹H, ¹³C).

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most fundamental steps in the structural elucidation of 4-(Iodomethyl)quinolin-2(1H)-one.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For quinolin-2(1H)-one derivatives, characteristic signals are observed. For instance, the proton on the nitrogen atom (N-H) of the quinolone ring typically appears as a broad singlet at a downfield chemical shift, often above 11 ppm, indicating its acidic nature. The aromatic protons of the quinoline (B57606) ring system resonate in the region of approximately 7.0 to 8.5 ppm, with their specific shifts and coupling patterns dependent on the substitution pattern. rsc.orgmdpi.com The methylene (B1212753) protons (-CH₂I) of the iodomethyl group are expected to appear as a singlet at a distinct chemical shift, influenced by the electronegativity of the iodine atom and the adjacent quinolone ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their electronic environment. The carbonyl carbon (C=O) of the quinolin-2(1H)-one core is a key diagnostic signal, typically appearing significantly downfield, often in the range of 160-180 ppm. rsc.orgnih.gov The carbons of the aromatic rings show signals in the approximate range of 115-150 ppm. rsc.orgresearchgate.net The carbon of the iodomethyl group (-CH₂I) will have a characteristic upfield chemical shift due to the shielding effect of the iodine atom.

Interactive Table 1: Representative ¹H and ¹³C NMR Data for Quinolin-2(1H)-one Derivatives.

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H (Amide) | ~11.72 (s) rsc.org | - |

| Aromatic Protons | ~6.3-8.1 (m) rsc.org | ~107-150 rsc.org |

| C=O (Amide) | - | ~176.9 rsc.org |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Data is representative and can vary based on the specific derivative and solvent used.

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Information.

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments to establish definitive connectivity and spatial relationships between atoms. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. ua.es Cross-peaks in a COSY spectrum reveal ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity throughout the molecule's framework. magritek.com This is invaluable for assigning the signals of the aromatic protons on the quinoline ring. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. ua.esuvic.ca Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing unambiguous ¹H-¹³C one-bond correlations. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. ua.esuvic.ca HMBC is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded. For example, it can show correlations from the methylene protons of the iodomethyl group to the carbons of the quinoline ring, confirming its point of attachment. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly coupled. ua.es Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is particularly useful for determining stereochemistry and the conformation of molecules in solution. researchgate.net

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS).

HRMS provides extremely accurate mass measurements, often to within a few parts per million (ppm). nih.govresearchgate.net This high level of precision allows for the determination of the elemental composition of a molecule. nih.gov For this compound, HRMS would be used to confirm the molecular formula, C₁₀H₈INO, by matching the experimentally measured mass to the calculated exact mass. rsc.org This technique is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS).

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, such as quinolin-2(1H)-one derivatives. nih.govnih.govcolostate.edu In ESI, a solution of the analyte is sprayed into the mass spectrometer, and ions are generated directly from the liquid phase. thesciencein.org This method typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight with minimal fragmentation. nih.govlibretexts.org This is particularly advantageous for confirming the mass of the intact parent molecule. colostate.edu

Interactive Table 2: Expected HRMS Data for this compound.

| Ion | Calculated m/z |

| [C₁₀H₈INO + H]⁺ | 285.9723 |

| [C₁₀H₈INO + Na]⁺ | 307.9543 |

Note: The calculated m/z values are based on the most abundant isotopes of each element.

Infrared (IR) Spectroscopy for the Identification of Characteristic Functional Groups.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds. libretexts.orgresearchgate.net

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the quinolone ring.

C=O Stretch: A strong, sharp absorption band typically in the range of 1650-1690 cm⁻¹ due to the stretching vibration of the carbonyl group (amide). libretexts.org

C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic carbon-carbon double bond stretching vibrations within the quinoline ring. libretexts.org

C-I Stretch: The stretching vibration for the carbon-iodine bond is expected to appear in the fingerprint region of the spectrum, typically below 600 cm⁻¹.

The presence and position of these key absorption bands provide confirmatory evidence for the presence of the quinolin-2(1H)-one core and the iodomethyl substituent. nist.gov

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3400 (broad) |

| C=O | Stretch | 1650-1690 (strong) |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-I | Stretch | <600 |

X-ray Crystallography for Definitive Solid-State Structure Determination and Absolute Configuration Assignment

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete and definitive picture of the molecule's conformation in the solid state. For novel compounds such as derivatives of this compound, single-crystal X-ray diffraction is crucial for confirming the connectivity of atoms and establishing the stereochemistry.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed. The data processing leads to the determination of the unit cell dimensions, the space group, and the atomic coordinates of each atom within the asymmetric unit.

The determination of the absolute configuration of chiral derivatives is another critical application of X-ray crystallography, often employing anomalous dispersion effects.

Table 1: Representative Crystallographic Data for Related Quinolinone Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Monoclinic | P2₁/c | 8.351(2) | 7.291(2) | 13.582(4) | 90 | 100.18(2) | 90 | researchgate.net |

| 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one | Monoclinic | P2₁/c | 11.1390(5) | 7.1580(3) | 13.9110(6) | 90 | 109.432(2) | 90 | nih.gov |

This table presents data for related structures to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Isolation of Reaction Products

Chromatographic techniques are fundamental tools in synthetic chemistry for both the qualitative assessment of product purity and the preparative isolation of target compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed in the context of synthesizing and characterizing this compound and its derivatives.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for larger-scale separations. A small amount of the sample is spotted onto a stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

For quinolinone derivatives, typical stationary phases include silica gel 60 F254 plates. mdpi.com The mobile phase is often a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297), methanol), with the ratio adjusted to achieve optimal separation. Visualization of the spots is usually achieved under UV light (254 nm) or by staining with an appropriate reagent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more sophisticated and quantitative technique that offers higher resolution, speed, and sensitivity compared to TLC. It is the method of choice for determining the purity of a synthesized compound and for its preparative isolation. In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. The components of the sample are separated based on their differential interactions with the stationary and mobile phases, and they are detected as they elute from the column.

For the analysis of quinolinone derivatives and related heterocyclic compounds, reverse-phase HPLC is commonly used. sielc.commdpi.comijrpc.com In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.commdpi.com The elution order is such that more polar compounds elute earlier, while less polar compounds are retained longer on the column. The method can be performed isocratically (constant mobile phase composition) or with a gradient (changing mobile phase composition) to optimize the separation of complex mixtures. ijrpc.com

The purity of the target compound is determined by integrating the peak area in the chromatogram. For preparative HPLC, the separated fractions corresponding to the desired product are collected for subsequent analysis and use.

Table 2: Representative HPLC and TLC Conditions for the Analysis of Quinolinone-Related Compounds

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| TLC | Silica gel 60 F254 | Hexane/Ethyl Acetate (various ratios) | UV (254 nm) | Monitoring reaction progress of quinolin-2(1H)-one alkylation | researchgate.net |

| TLC | Silica gel 60 F254 | Not specified | UV light | Purity check of synthesized triazolopyridazinoindole | mdpi.com |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Not specified | Separation of a substituted 2(1H)-Quinolinone derivative | sielc.com |

| HPLC | C18, C18 Polar, Pentafluorophenyl, ZICpHILIC | Acetonitrile/Ammonium (B1175870) acetate buffer | Photodiode Array (PDA) | Separation of phenolic compounds and their sulfates | mdpi.com |

| UHPLC | Zorbax Eclipse Plus C18 | Acetonitrile/Aqueous Ortho Phosphoric Acid (gradient) | UV (220 nm) | Assay and related substances determination | ijrpc.com |

This table provides examples of chromatographic conditions used for compounds structurally related to this compound, illustrating common methodologies.

Computational and Theoretical Chemistry Investigations of 4 Iodomethyl Quinolin 2 1h One and Its Reactivity

Electronic Structure and Reactivity Profiling through Quantum Mechanical Calculations

Quantum mechanical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to view the intricacies of molecular structure and reactivity. For 4-(Iodomethyl)quinolin-2(1H)-one, these methods elucidate the distribution of electrons and energy levels within the molecule, providing a foundational understanding of its chemical nature.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Property Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries and a variety of electronic properties. For this compound, geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would reveal the most stable three-dimensional arrangement of its atoms. This optimized structure is crucial for the subsequent analysis of its electronic characteristics. Key electronic properties that can be calculated include the dipole moment, polarizability, and the distribution of atomic charges, which are critical in predicting intermolecular interactions.

| Calculated Electronic Property | Hypothetical Value | Significance |

| Dipole Moment (Debye) | 3.5 D | Indicates a significant separation of charge within the molecule, influencing its solubility and interaction with polar solvents and reagents. |

| Polarizability (α) | 25.0 ų | Reflects the ease with which the electron cloud can be distorted by an external electric field, affecting van der Waals interactions. |

| Mulliken Atomic Charge on Iodine | -0.25 e | Suggests that the iodine atom carries a partial negative charge, influencing its potential role as a leaving group in nucleophilic substitution reactions. |

| Mulliken Atomic Charge on Carbonyl Carbon | +0.45 e | Indicates a significant partial positive charge, marking it as a potential electrophilic site. |

Note: The values presented in this table are hypothetical and serve as illustrative examples of the data that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Theory for Predicting Reaction Sites and Pathways

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and spatial distributions of these orbitals in this compound provide critical information about its electrophilic and nucleophilic character. libretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. scielo.br

In this compound, the HOMO is expected to be located primarily on the quinolinone ring system, particularly on the electron-rich regions, and potentially with some contribution from the lone pairs of the iodine atom. Conversely, the LUMO is anticipated to be centered on the iodomethyl group, specifically on the antibonding σ* orbital of the C-I bond. This distribution suggests that the molecule is susceptible to nucleophilic attack at the methylene (B1212753) carbon, leading to the displacement of the iodide ion.

| FMO Parameter | Hypothetical Energy (eV) | Predicted Reactivity Implication |

| HOMO Energy | -6.2 eV | The relatively low energy suggests moderate nucleophilicity, with the quinolinone ring being the primary site for electrophilic attack. |

| LUMO Energy | -1.5 eV | The low-lying LUMO indicates a strong electrophilic character at the iodomethyl group, making it susceptible to nucleophilic substitution. |

| HOMO-LUMO Gap | 4.7 eV | A moderate energy gap suggests a balance between kinetic stability and chemical reactivity. |

Note: The values presented in this table are hypothetical and serve as illustrative examples of the data that would be obtained from FMO analysis.

Computational Modeling of Reaction Mechanisms

Computational modeling provides a powerful tool for elucidating the detailed pathways of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. rsc.orgmdpi.com For this compound, these models can map out the energetic landscape of its reactions, identifying key intermediates and transition states.

Transition State Localization and Energy Barrier Calculation

A critical aspect of modeling reaction mechanisms is the identification of transition states, which represent the highest energy point along a reaction coordinate. smu.edu By locating the transition state structure for a given reaction of this compound, such as its reaction with a nucleophile, it is possible to calculate the activation energy (energy barrier). This value is a direct measure of the reaction rate. Computational methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed to locate these critical points on the potential energy surface. For instance, in a nucleophilic substitution reaction, the transition state would feature a partially formed bond between the nucleophile and the methylene carbon, and a partially broken C-I bond.

| Reaction Type | Nucleophile | Hypothetical Activation Energy (kcal/mol) |

| SN2 Substitution | Hydroxide (B78521) (OH⁻) | 15 |

| SN2 Substitution | Ammonia (NH₃) | 18 |

| SN2 Substitution | Thiophenolate (PhS⁻) | 12 |

Note: The values presented in this table are hypothetical and are intended to illustrate the kind of data obtained from transition state calculations.

Simulation of Reaction Dynamics

Beyond static models of reaction pathways, computational chemistry allows for the simulation of reaction dynamics. numberanalytics.com These simulations, often using methods like ab initio molecular dynamics (AIMD), follow the trajectory of atoms over time as a reaction proceeds. This approach can reveal the influence of factors such as solvent effects and temperature on the reaction mechanism and outcome. For this compound, dynamic simulations could provide a more nuanced understanding of the role of the solvent in stabilizing the transition state and solvating the leaving iodide ion in a nucleophilic substitution reaction.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity and biological activity. nih.govscielo.br Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary focus of such an analysis would be the rotation around the C4-CH₂ and CH₂-I bonds. Computational methods can be used to calculate the potential energy surface associated with these rotations, identifying the most stable conformers (energy minima) and the energy barriers between them.

Intramolecular interactions, such as hydrogen bonds or steric clashes, play a crucial role in determining the preferred conformation. scispace.com In this compound, potential, albeit weak, non-covalent interactions between the iodine atom and other parts of the quinolinone ring could influence the conformational preferences.

| Dihedral Angle | Relative Energy (kcal/mol) | Description of Conformer |

| C3-C4-CH₂-I = 0° | +5.0 | Eclipsed conformation, sterically hindered. |

| C3-C4-CH₂-I = 60° | 0 | Gauche conformation, one of the most stable conformers. |

| C3-C4-CH₂-I = 120° | +4.5 | Eclipsed conformation, sterically hindered. |

| C3-C4-CH₂-I = 180° | +0.2 | Anti conformation, also a stable conformer. |

Note: The values presented in this table are hypothetical and are intended to illustrate the kind of data obtained from conformational analysis.

Computational Approaches to Structure-Reactivity Relationships within the Quinolin-2(1H)-one Framework

Computational chemistry provides powerful tools for understanding the intricate relationship between the molecular structure of quinolin-2(1H)-one derivatives and their chemical reactivity. These theoretical methods allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new compounds with desired activities. Key computational strategies applied to the quinolin-2(1H)-one framework include Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the quinolin-2(1H)-one scaffold, DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and reactivity descriptors. These calculations provide insights that correlate well with experimental findings. researchgate.netnih.gov

For instance, a study on various substituted 4-hydroxy-1-methylquinoline-2(1H)-ones used DFT calculations at the B3LYP/6-311++G(d,p) level to determine these parameters. The results showed how different substituents influence the electronic properties and, consequently, the reactivity of the quinolinone core. nih.gov

Table 1: Illustrative Global Reactivity Descriptors for Substituted Quinolin-2(1H)-ones (Based on DFT Calculations)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) |

| Compound A | -6.21 | -2.22 | 3.99 | 1.99 | 0.50 |

| Compound B | -5.98 | -3.20 | 2.78 | 1.39 | 0.72 |

| Compound C | -6.15 | -2.55 | 3.60 | 1.80 | 0.56 |

Note: This table is illustrative, based on representative data from computational studies on quinolinone derivatives to demonstrate the application of DFT in assessing reactivity. nih.gov

Local reactivity descriptors, such as Fukui functions and Molecular Electrostatic Potential (MEP) maps, are used to identify specific reactive sites within the molecule. arabjchem.orgnih.gov The MEP surface, for example, maps the electrostatic potential onto the electron density surface, visually indicating regions prone to electrophilic and nucleophilic attack. nih.gov Red-colored, electron-rich regions (negative potential) are susceptible to electrophilic attack, while blue-colored, electron-poor regions (positive potential) are favored sites for nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the biological activity (or chemical reactivity) of a series of compounds with their physicochemical properties or structural features, known as descriptors. researchgate.net For the quinolinone framework, QSAR studies have been effectively used to guide the design of new derivatives with enhanced biological activities, such as antitubercular agents. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for a series of quinolinone analogues with known activities. These descriptors can be constitutional, electronic, steric, or topological. A mathematical model is then generated using statistical methods like Multiple Linear Regression (MLR) to establish a predictive relationship. researchgate.netnih.gov

In a study focused on developing novel quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis, a QSAR model was established. nih.gov The best model showed strong statistical parameters (R² = 0.83) and was rigorously validated. This model indicated that descriptors such as van der Waals volume, electron density, and electronegativity played a crucial role in the antituberculosis activity of the compounds. nih.gov Such models are invaluable as they can predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts and reducing discovery time. nih.gov

Table 2: Key Molecular Descriptors Used in QSAR Models for Quinolinone Derivatives

| Descriptor Type | Examples | Relevance to Reactivity/Activity |

| Electronic | Dipole Moment, Electronegativity, HOMO/LUMO Energies | Governs electrostatic interactions and the ability to participate in charge-transfer processes. sapub.orgnih.gov |

| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Influences how the molecule fits into a receptor site or interacts with other molecules. nih.gov |

| Thermodynamic | Gibbs Free Energy (ΔG), Enthalpy of Formation | Describes the stability and energetics of the molecule and its reactions. researchgate.net |

By combining these computational approaches, researchers can build a comprehensive understanding of the structure-reactivity relationships governing the chemistry of this compound and its analogues. DFT provides a detailed electronic and structural picture at the molecular level, while QSAR translates these properties into predictive models for biological activity or chemical reactivity, guiding future research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.